![molecular formula C16H15NO6 B14505334 Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate CAS No. 63555-06-6](/img/structure/B14505334.png)
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate is an organic compound with the molecular formula C16H15NO6 It is a methyl ester derivative, characterized by the presence of nitrophenoxy groups attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate typically involves the esterification of 2-[4-(4-nitrophenoxy)phenoxy]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
- Methyl ®-(+)-2-(4-hydroxyphenoxy)propionate
Uniqueness
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific arrangement of the phenoxy groups also contributes to its unique properties.
特性
CAS番号 |
63555-06-6 |
|---|---|
分子式 |
C16H15NO6 |
分子量 |
317.29 g/mol |
IUPAC名 |
methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C16H15NO6/c1-11(16(18)21-2)22-13-7-9-15(10-8-13)23-14-5-3-12(4-6-14)17(19)20/h3-11H,1-2H3 |
InChIキー |
SXBKQZBMJDCMGV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)
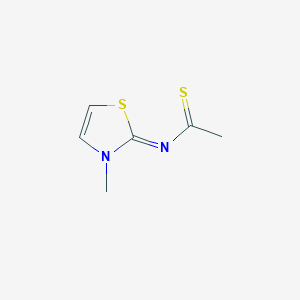
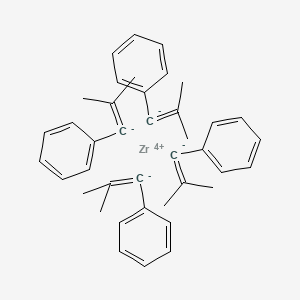

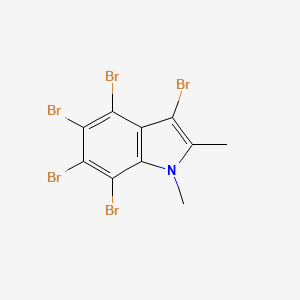
![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)

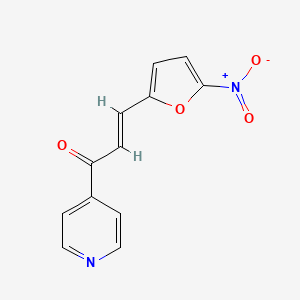

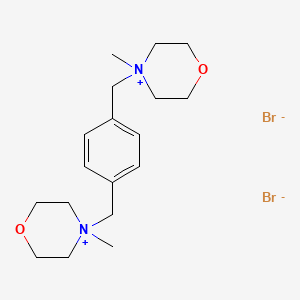
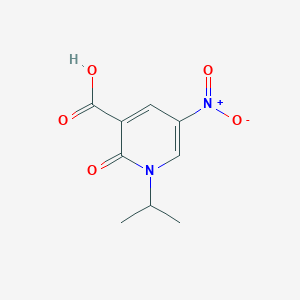
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)

